Acetic acid--2,3,6-trimethylphenol (1/1)
Description
Acetic acid--2,3,6-trimethylphenol (1/1) is a 1:1 molecular complex formed between acetic acid and 2,3,6-trimethylphenol. The compound likely exhibits hydrogen-bonding interactions between the phenolic hydroxyl group and acetic acid’s carboxylic acid moiety, similar to other co-crystals like febuxostat–acetic acid (1/1) .
Properties
CAS No. |
62687-45-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
acetic acid;2,3,6-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-5-7(2)9(10)8(6)3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChI Key |
JIONBULJQKNFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Methylation of Meta-Substituted Phenols
Catalytic System : Magnesium oxide (MgO) promoted with amorphous titanium and sulfate ions.
Reaction Conditions :
- Temperature: 400–500°C (optimal 420–480°C)
- Pressure: Atmospheric to 10 atm
- Methanol-to-phenol molar ratio: 3:1 to 6:1
- Liquid hourly space velocity (LHSV): 0.5–2 h⁻¹
Mechanism :
Methanol acts as a methylating agent, selectively substituting hydrogen atoms at the ortho and para positions of meta-cresol or 2,5-xylenol. The catalyst’s sulfate ions enhance acidity, promoting methylation efficiency.
Yield :
Fries Rearrangement of Aryl Acetates
Substrate : 2,3,6-Trimethylphenyl acetate
Catalyst : AlCl₃ or solid acids (e.g., ZrO₂-supported)
Conditions :
- Temperature: 120–150°C
- Solvent: Nitromethane or dichloromethane
Outcome :
- Rearrangement to 4-hydroxy-2,3,6-trimethylphenyl acetate (key intermediate)
- Hydrolysis yields 2,3,6-TMP
Formation of Acetic Acid–2,3,6-Trimethylphenol (1:1) Complex
The 1:1 complex is typically synthesized via co-crystallization or solvent-assisted grinding.
Co-Crystallization from Solvent
Procedure :
- Dissolve equimolar amounts of 2,3,6-TMP and acetic acid in ethanol or ethyl acetate.
- Evaporate solvent under reduced pressure.
- Recrystallize from n-heptane/EtOAc (9:1).
Characterization :
Mechanochemical Synthesis
Method :
- Grind 2,3,6-TMP and acetic acid (1:1 molar ratio) in a ball mill for 30–60 min.
- No solvent required.
Advantages :
- Environmentally friendly
- High purity (≥95%)
Analytical Data Comparison
Challenges and Optimization
- Isomer Separation : Gas chromatography (GC) with polar columns (e.g., DB-WAX) resolves 2,3,6-TMP from 2,4,6-TMP.
- Catalyst Deactivation : Sulfate-promoted MgO catalysts show longer lifetimes (>500 h) compared to silica-free variants.
- Complex Stability : The 1:1 acetic acid complex is hygroscopic; storage under anhydrous conditions is critical.
Chemical Reactions Analysis
Types of Reactions: Acetic acid–2,3,6-trimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of 2,3,6-trimethylphenol to form 2,3,6-trimethyl-1,4-benzoquinone is a key reaction, particularly in the synthesis of vitamin E intermediates .
Common Reagents and Conditions: Common reagents used in the oxidation of 2,3,6-trimethylphenol include hydrogen peroxide (H2O2) and composite catalysts of inorganic salts, such as CuCl2, FeCl3, and MgCl2 . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high conversion and selectivity rates .
Major Products: The major products formed from the oxidation of 2,3,6-trimethylphenol include 2,3,6-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone, both of which are important intermediates in the synthesis of vitamin E .
Scientific Research Applications
Synthesis of Organic Compounds
One of the primary applications of acetic acid—2,3,6-trimethylphenol is in the synthesis of other organic compounds. It serves as a precursor for the production of:
- Vitamin E : 2,3,6-trimethylphenol is a key intermediate in synthesizing tocopherols (vitamin E), which are vital antioxidants in both food and pharmaceutical industries .
- Quinones : The oxidation of 2,3,6-trimethylphenol can yield 2,3,6-trimethyl-1,4-benzoquinone. This transformation is significant in developing dyes and other chemical intermediates .
Biomedical Applications
The compound has potential uses in biomedical fields:
- Antimicrobial Properties : Acetic acid solutions have been used for their antimicrobial effects. When combined with 2,3,6-trimethylphenol, it can enhance the efficacy against various pathogens .
- Cancer Treatment : Acetic acid has been utilized in cervical cancer screening and treatment by inducing localized necrosis in tumor tissues . The combination with 2,3,6-trimethylphenol may improve therapeutic outcomes due to its chemical properties.
Environmental Studies
Research indicates that acetic acid—2,3,6-trimethylphenol can be used to study environmental degradation processes:
- Pollutant Degradation : The compound can facilitate the breakdown of certain pollutants through chemical reactions that mimic natural degradation pathways. This application is crucial for developing strategies to mitigate environmental contamination .
Case Study 1: Vitamin E Synthesis
A study demonstrated the efficient synthesis of vitamin E from 2,3,6-trimethylphenol using acetic acid as a solvent and reagent. The process involved catalytic reactions that optimized yield while minimizing by-products. The findings highlighted the importance of reaction conditions such as temperature and concentration on product purity .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of acetic acid combined with 2,3,6-trimethylphenol showed significant inhibitory effects against various bacterial strains. The study measured the Minimum Inhibitory Concentration (MIC) and found that this combination could be effective in treating skin infections resistant to conventional antibiotics .
Data Table: Comparison of Applications
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Organic Synthesis | Acetic acid—2,3,6-trimethylphenol | Efficient precursor for Vitamin E synthesis |
| Biomedical | Acetic acid—2,3,6-trimethylphenol | Enhanced antimicrobial activity |
| Environmental Studies | Acetic acid—2,3,6-trimethylphenol | Effective in pollutant degradation |
Mechanism of Action
The mechanism of action of acetic acid–2,3,6-trimethylphenol involves its oxidation to form key intermediates, such as 2,3,6-trimethyl-1,4-benzoquinone. The oxidation process is catalyzed by Lewis acidic trifloaluminate ionic liquids, which facilitate the transfer of oxygen atoms from hydrogen peroxide to the 2,3,6-trimethylphenol molecule . The molecular targets and pathways involved in this process include the activation of the phenolic hydroxyl group and the subsequent formation of quinone structures .
Comparison with Similar Compounds
Positional Isomers: 2,4,6-Trimethylphenol Derivatives
The positional isomer 2,4,6-trimethylphenol (CAS: 527-60-6) differs in substituent arrangement, leading to distinct chemical behavior. For example, during catalytic conversion of biomass-derived oxygenates, 2,4,6-trimethylphenol derivatives form via demethanation reactions, whereas 2,3,6-substituted analogs are less commonly reported .
Halogenated Analogs: 4-Bromo-2,3,6-Trimethylphenol
4-Bromo-2,3,6-trimethylphenol (CAS: 51857-41-1) introduces a bromine atom at the 4-position, increasing molecular weight (229.09 g/mol) and steric bulk compared to the non-halogenated target compound. The absence of bromine in the target compound likely reduces toxicity and alters reactivity in substitution reactions.
Acetic Acid Co-Crystals: Febuxostat–Acetic Acid (1/1)
The co-crystal of febuxostat and acetic acid (CAS: 144060-53-7) demonstrates robust hydrogen-bonding networks (O–H⋯O, O–H⋯N) and π–π stacking interactions, stabilizing its structure . By analogy, the target compound may exhibit similar intermolecular forces, though the methyl groups in 2,3,6-trimethylphenol could introduce steric hindrance, reducing crystal packing efficiency compared to febuxostat’s planar thiazole ring.
Physical and Chemical Properties
Molecular Weight and Density
While direct data for the target compound are unavailable, acetic acid (MW: 60.05 g/mol, density: 0.982 g/cm³ at 80°C) and 2,3,6-trimethylphenol (estimated MW: 150.18 g/mol) suggest a combined molecular weight of ~210.23 g/mol .
Reactivity and Stability
The methyl substituents in 2,3,6-trimethylphenol may sterically hinder electrophilic substitution reactions (e.g., bromination) at the 4-position, unlike 2,4,6-trimethylphenol, which undergoes self-condensation under specific catalytic conditions . The acetic acid component could act as a proton donor, facilitating acid-base interactions in co-crystal formation .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Reactivity Differences: The absence of 2,3,6-trimethylphenol derivatives in acetone–butanol–ethanol–water conversion products suggests substituent position critically influences reaction pathways .
- Safety Profiles: Non-halogenated phenol-acetic acid complexes likely pose fewer regulatory restrictions compared to brominated analogs .
- Crystallography : Co-crystals like febuxostat–acetic acid (1/1) provide templates for predicting hydrogen-bonding motifs in the target compound .
Q & A
Q. What are the established synthetic routes for preparing 2,3,6-trimethylphenol, a key precursor in the formation of the acetic acid complex?
- Methodological Answer : 2,3,6-Trimethylphenol is synthesized via alkylation of phenol derivatives. A common approach involves methylating 3-methylphenol using methanol in the presence of zeolite catalysts (e.g., H-beta or MCM-22) in a continuous fixed-bed reactor. This method optimizes selectivity for the 2,3,6-trimethyl isomer, critical for subsequent complexation with acetic acid . Alternative routes include multi-step methylation using methyl halides or dimethyl sulfate under controlled pH and temperature conditions.
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural integrity of the acetic acid--2,3,6-trimethylphenol complex?
- Methodological Answer :
- NMR : - and -NMR can confirm hydrogen bonding between acetic acid and the phenolic hydroxyl group. For example, a downfield shift in the hydroxyl proton signal (δ 10–12 ppm) indicates strong hydrogen bonding .
- IR : Stretching vibrations of the carbonyl group (C=O) in acetic acid (~1700 cm) and O–H stretching (~3200 cm) provide evidence of intermolecular interactions .
- XRD : Crystallographic data can resolve the 1:1 stoichiometry and spatial arrangement of the complex .
Q. What are the stability profiles of acetic acid--2,3,6-trimethylphenol under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The complex dissociates in alkaline conditions (pH > 8) due to deprotonation of the phenolic hydroxyl group, as shown by UV-Vis spectral changes at 270–300 nm.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C, with acetic acid volatilizing first, followed by oxidative degradation of the trimethylphenol moiety .
Advanced Research Questions
Q. How do catalytic mechanisms differ in the synthesis of 2,3,6-trimethylphenol using zeolites versus metal-organic frameworks (MOFs)?
- Methodological Answer :
- Zeolites : H-beta zeolites facilitate methylation via Brønsted acid sites, promoting electrophilic substitution at the phenol ring’s ortho and para positions. Selectivity for 2,3,6-trimethylphenol is enhanced by pore structure constraints .
- MOFs : Cu-based MOFs leverage Lewis acidity to activate methanol, favoring milder reaction conditions (80–100°C) but with lower selectivity due to less steric control. Comparative studies require GC-MS analysis of byproducts (e.g., 2,4,6-trimethylphenol) .
Q. What computational models predict the hydrogen-bonding dynamics and energy landscape of the acetic acid--2,3,6-trimethylphenol complex?
Q. How do competing oxidation pathways of 2,3,6-trimethylphenol impact the yield of 2,3,5-trimethylbenzoquinone in catalytic systems?
- Methodological Answer : Oxidation with HO and Fe/Fe catalysts follows a radical mechanism, producing benzoquinone via hydroxylation at the 5-position. Competing pathways (e.g., over-oxidation to carboxylic acids) are minimized by controlling HO concentration (<10%) and reaction time (<2 h). HPLC-UV (λ = 254 nm) quantifies intermediates .
Q. What analytical challenges arise in quantifying trace impurities (e.g., chlorinated byproducts) in acetic acid--2,3,6-trimethylphenol complexes?
- Methodological Answer : GC-ECD or LC-MS/MS detects chlorinated impurities (e.g., 2,3,6-trichlorophenol) at ppm levels. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates analytes, while internal standards (e.g., deuterated analogs) correct for matrix effects .
Data Contradiction Analysis
Q. Why do reported yields for 2,3,6-trimethylphenol synthesis vary across studies using similar zeolite catalysts?
- Methodological Answer : Discrepancies arise from differences in catalyst activation (e.g., calcination temperature), substrate purity, or reactor configuration (batch vs. continuous flow). For instance, H-beta zeolites calcined at 550°C show 15% higher yield than those at 450°C due to enhanced acidity . Replicating studies requires strict control of catalyst pretreatment and in situ FTIR monitoring of active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
